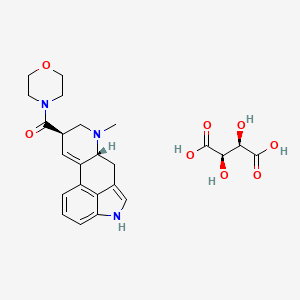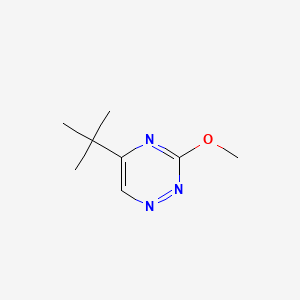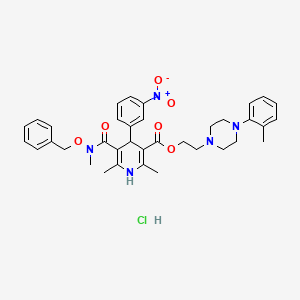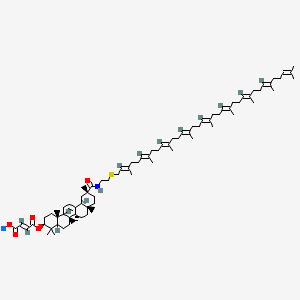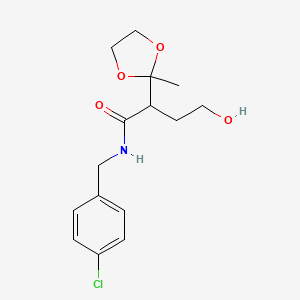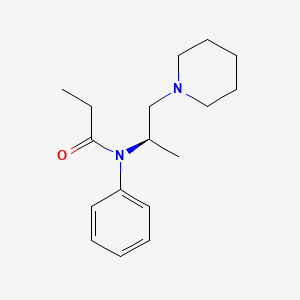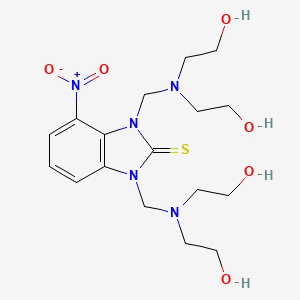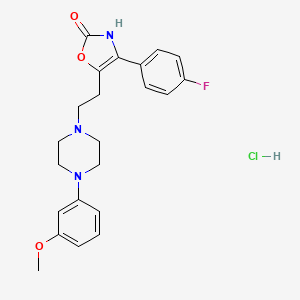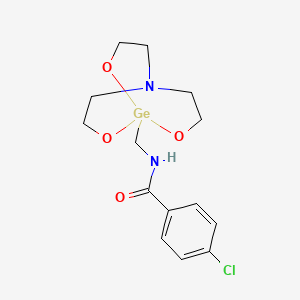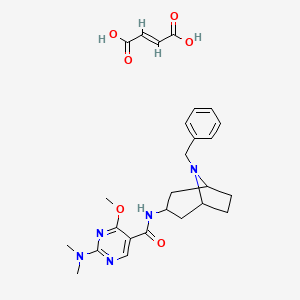
Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a pentyloxy moiety.
Attachment of the Piperazinyl Group: The piperazinyl group is typically introduced through a nucleophilic substitution reaction, where the quinazoline core is reacted with a piperazine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and propenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the quinazoline core or the propenyl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenyl group may yield epoxides or aldehydes, while reduction of the quinazoline core may result in dihydroquinazoline derivatives.
Applications De Recherche Scientifique
Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The piperazinyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the pentyloxy group can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinazoline, 4-(methoxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride
- Quinazoline, 4-(ethoxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride
- Quinazoline, 4-(butoxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride
Uniqueness
Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride is unique due to the presence of the pentyloxy group, which can significantly influence its chemical and biological properties. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs with shorter alkoxy chains.
Propriétés
Numéro CAS |
122009-60-3 |
|---|---|
Formule moléculaire |
C20H30Cl2N4O |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline;dihydrochloride |
InChI |
InChI=1S/C20H28N4O.2ClH/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;;/h4,6-7,9-10H,2-3,5,8,11-16H2,1H3;2*1H |
Clé InChI |
GGACPFCELMNWCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



